2-Ethoxy-1,3-dimethoxybenzene
Description
2-Ethoxy-1,3-dimethoxybenzene is a trisubstituted benzene derivative featuring an ethoxy group at the 2-position and methoxy groups at the 1- and 3-positions. For instance, derivatives of 1,3-dimethoxybenzene are frequently synthesized via etherification or halogenation reactions, as seen in the preparation of carboxyxanthones () and fluorinated dimethoxybenzenes (). The ethoxy group introduces steric and electronic effects distinct from smaller substituents (e.g., halogens), influencing reactivity and physical properties.
Properties
CAS No. |
29515-37-5 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-ethoxy-1,3-dimethoxybenzene |
InChI |
InChI=1S/C10H14O3/c1-4-13-10-8(11-2)6-5-7-9(10)12-3/h5-7H,4H2,1-3H3 |
InChI Key |
COPJTXDDUKMXHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Halogen substituents (F, Br, I) are electron-withdrawing, reducing electron density on the aromatic ring compared to electron-donating ethoxy/methoxy groups. This impacts electrophilic substitution reactivity .
- Polarity : Ethoxy and methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone), whereas halogenated analogs may exhibit lower solubility .
Reactivity in Fluorination Reactions
Fluorination of 1,3-dimethoxybenzene (26) in ionic liquids ([bmim][BF₄]) yields 4-fluoro-1,3-dimethoxybenzene (26a) as the major product (80% conversion), with minor difluoro and trifluoro derivatives . In contrast, ethoxy-substituted analogs are less reactive toward electrophilic fluorination due to the electron-donating nature of the ethoxy group, which deactivates the ring.
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